2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
This compound features a thiadiazolo[2,3-b]quinazolin-5-one core substituted with a 4-(pyridin-2-ylpiperazine-1-carbonyl)phenylamino group. The pyridin-2-ylpiperazine moiety may enhance receptor binding due to its ability to engage in hydrogen bonding and π-π interactions, while the carbonyl group could improve metabolic stability. Although direct biological data for this compound are unavailable, structural analogs (e.g., thiadiazoloquinazolones) exhibit anti-HIV and antibacterial effects, implying plausible therapeutic relevance .
Propriétés
IUPAC Name |
2-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O2S/c33-22(31-15-13-30(14-16-31)21-7-3-4-12-26-21)17-8-10-18(11-9-17)27-24-29-32-23(34)19-5-1-2-6-20(19)28-25(32)35-24/h1-12H,13-16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMNDPIRDNZXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound is compared to analogs with shared structural motifs, including piperazine derivatives and heterocyclic cores. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Core Structure Variations: The thiadiazoloquinazolinone core in the target compound and USP/VA-2 is distinct from the dihydroquinazolinone () and pyrazole-quinoline () scaffolds. In contrast, dihydroquinazolinones may exhibit different pharmacokinetic profiles due to reduced ring strain.
Substituent Effects: The target compound’s pyridin-2-ylpiperazine carbonyl substituent is bulkier than USP/VA-2’s 2-methyl group, which could improve target selectivity but reduce solubility. ’s pyrimidin-2-ylpiperazine group offers a similar hydrogen-bonding capacity but lacks the phenylamino linkage present in the target compound.
Biological Activity: USP/VA-2 demonstrates anti-HIV activity against the HIV-2 ROD strain, attributed to its thiadiazoloquinazolinone core and methyl substituent . The target compound’s extended substituent may enhance binding to viral proteases or host-cell receptors, though empirical validation is needed.
Piperazine Moieties: Piperazine derivatives are common in drug design due to their conformational flexibility and ability to modulate pharmacokinetics (e.g., blood-brain barrier penetration) .
Mechanistic and Computational Insights
While direct studies on the target compound are lacking, computational methods such as density-functional theory (DFT) () and correlation-energy functionals () could predict its electronic properties and binding affinities. Molecular docking simulations might reveal interactions with HIV protease or bacterial gyrase, leveraging structural similarities to active analogs .
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